1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3/c1-8(2)5-6-14-11(9(3)4)10(12)7-13-14/h7-9H,5-6,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMXXUBTDGHZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=C(C=N1)N)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction typically requires acidic or basic conditions to facilitate the cyclization process. For instance, the reaction can be carried out in the presence of acetic acid or sodium hydroxide as a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine is with a molecular weight of approximately 224.3 g/mol. The compound features a pyrazole ring, which is known for its biological activity and ability to form coordination complexes.
Pharmaceutical Applications
-
Anti-inflammatory Agents :
The compound has been investigated for its potential as an anti-inflammatory agent. Pyrazole derivatives are recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies have shown that certain pyrazole derivatives can exhibit selective inhibition of COX-2, making them candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) . -
Anticancer Activity :
Research indicates that pyrazole derivatives can possess anticancer properties by inducing apoptosis in cancer cells. The structure of this compound may provide a scaffold for synthesizing new anticancer agents, targeting specific pathways involved in tumor growth . -
Antimicrobial Properties :
The compound has shown promise as an antimicrobial agent. Studies have reported that pyrazole derivatives can inhibit the growth of various bacteria and fungi, suggesting their potential use in treating infections .
Synthetic Applications
-
Chemical Intermediates :
This compound can serve as an intermediate in organic synthesis, particularly in the preparation of more complex pyrazole derivatives. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions . -
Ligands in Coordination Chemistry :
The nitrogen atoms in the pyrazole ring can coordinate with metal ions, making this compound useful as a ligand in coordination chemistry. This property enables the formation of metal complexes that can be utilized in catalysis or materials science .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Below is a detailed comparison of structural analogs, focusing on substituent variations, physicochemical properties, and applications:
Table 1: Comparative Analysis of Pyrazole Amine Derivatives
Key Observations:
Aromatic substituents (e.g., 3-chlorophenyl or 4-methoxyphenyl) introduce π-π stacking capabilities, critical for receptor binding in drug design (e.g., docking scores of -7.0 kcal/mol for related fragments in ).
Synthetic Accessibility :
- Compounds with nitro precursors (e.g., Ceapin-A7 ) require hydrogenation for amine formation, while others use coupling agents like HBTU/DIPEA ().
- The target compound’s synthesis likely parallels Ceapin-A8 (), involving nitro reduction or alkylation steps.
Commercial Availability :
- Many pyrazole amines are discontinued or available only in small quantities (e.g., CymitQuimica’s discontinuation of 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid in ).
Safety and Handling: Limited safety data exist for these compounds; suppliers often recommend lab-specific handling protocols ().
Biological Activity
1-(3-Methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine, a member of the pyrazole family, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique substitution pattern on the pyrazole ring, which significantly influences its biological properties. The molecular formula is with a molecular weight of 196.27 g/mol. The presence of both 3-methylbutyl and propan-2-yl groups contributes to its lipophilicity, which may enhance its bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
- Receptor Modulation : It can bind to receptors, influencing signaling pathways associated with inflammation and cancer progression.
Biological Activities
- Antioxidant Activity :
- Anticancer Properties :
-
Antimicrobial Activity :
- Preliminary investigations suggest potential antimicrobial properties, although specific data on bacterial or fungal strains remain limited.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the pyrazole ring can significantly impact the biological activity of derivatives:
| Compound | Substituents | IC50 (µM) | Activity Type |
|---|---|---|---|
| 1 | H | 20.9 | Low Antioxidant |
| 2 | Hydroxyl | 6.2 | High Antioxidant |
| 3 | Methyl | 9.9 | Moderate Anticancer |
This table summarizes findings from various derivatives where electron-withdrawing groups generally enhanced activity compared to electron-donating groups .
Study on Antioxidant Activity
A study synthesized several pyrazole derivatives and evaluated their antioxidant properties using DPPH assays. Among them, this compound was highlighted for its superior radical scavenging ability compared to standard antioxidants like ascorbic acid .
Cancer Cell Line Evaluation
In vitro studies on RKO colorectal carcinoma cells demonstrated that the compound induced apoptosis through p53-mediated pathways. Increased levels of p21 were observed, indicating cell cycle arrest, while activation of autophagy proteins suggested a dual mechanism of action in combating cancer cell growth .
Q & A
Q. How are conflicting NMR assignments resolved for substituted pyrazoles?
Q. What statistical methods validate bioactivity reproducibility?
Q. How are electron localization function (ELF) maps interpreted for pyrazole derivatives?
- Methodological Answer : ELF analysis (via Multiwfn ) visualizes lone pairs at the amine group (ELF ≈ 0.85) and σ-bonds in the pyrazole ring. Regions with ELF > 0.7 indicate strong electron localization, correlating with nucleophilic reactivity .
Specialized Applications
Q. How is this compound used in designing enzyme inhibitors?
- Methodological Answer : The pyrazole core mimics purine scaffolds in ATP-binding pockets. Docking studies (AutoDock Vina) predict binding to kinase active sites (e.g., CDK2). Synthesize analogs with fluorinated substituents to enhance hydrophobic interactions (ΔG = −9.2 kcal/mol vs. −8.5 kcal/mol for parent compound) .
Q. What role does the compound play in supramolecular chemistry?
- Methodological Answer : The amine group forms hydrogen bonds with crown ethers (e.g., 18-crown-6), enabling host-guest complexation. XRD shows a 2:1 stoichiometry in DMF. Conductivity measurements (10⁻⁴ S/cm) indicate ion transport in liquid crystals .
Q. How is mass spectrometry imaging used to track metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
